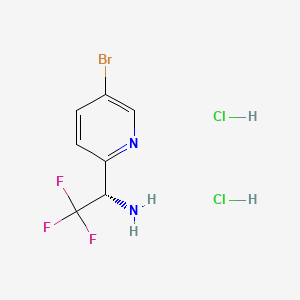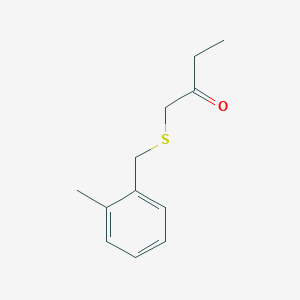
3-Tert-butyl-5-formylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-5-formylbenzoic acid: is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a formyl group at the 5-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-formylbenzoic acid typically involves the formylation of 3-tert-butylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in 3-tert-butyl-5-formylbenzoic acid can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-tert-butyl-5-carboxybenzoic acid.
Reduction: 3-tert-butyl-5-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-tert-butyl-5-formylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further modified to introduce various functional groups, making it a versatile building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its unique structural features may impart desirable properties to the final products, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-5-formylbenzoic acid largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is converted to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
3-tert-butylbenzoic acid: Lacks the formyl group at the 5-position.
5-formylbenzoic acid: Lacks the tert-butyl group at the 3-position.
3,5-di-tert-butylbenzoic acid: Contains an additional tert-butyl group at the 5-position instead of a formyl group.
Uniqueness: 3-tert-butyl-5-formylbenzoic acid is unique due to the presence of both the tert-butyl and formyl groups on the benzene ring
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-tert-butyl-5-formylbenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10-5-8(7-13)4-9(6-10)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
WPELERACHDKGCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl({2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B13653499.png)

![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)



![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)



